Boc-(S)-3-amino-5-methylhexan-1-ol

Protecting group strategy Peptide synthesis Chromatographic separation

Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) is a chiral N-Boc-protected γ-amino alcohol with molecular formula C₁₂H₂₅NO₃ and molecular weight 231.33 g/mol. This compound serves as a protected derivative of (S)-3-amino-5-methylhexan-1-ol (H-β-homoLeu-ol), wherein the tert-butyloxycarbonyl (Boc) group masks the primary amine functionality to enable orthogonal protection strategies in multi-step synthetic sequences.

Molecular Formula C12H25NO3
Molecular Weight 231.336
CAS No. 230637-48-6
Cat. No. B2946844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-amino-5-methylhexan-1-ol
CAS230637-48-6
Molecular FormulaC12H25NO3
Molecular Weight231.336
Structural Identifiers
SMILESCC(C)CC(CCO)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
InChIKeyWDNUNTNGUOKMFE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6): Sourcing Specification and Technical Profile


Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) is a chiral N-Boc-protected γ-amino alcohol with molecular formula C₁₂H₂₅NO₃ and molecular weight 231.33 g/mol . This compound serves as a protected derivative of (S)-3-amino-5-methylhexan-1-ol (H-β-homoLeu-ol), wherein the tert-butyloxycarbonyl (Boc) group masks the primary amine functionality to enable orthogonal protection strategies in multi-step synthetic sequences [1]. As a β-amino alcohol derivative structurally related to β-homoleucine, it finds primary utility as a chiral building block in medicinal chemistry and peptide mimetic synthesis . Key physicochemical parameters include boiling point 342.3±25.0 °C at 760 mmHg, flash point 160.8±23.2 °C, density 1.0±0.1 g/cm³, and calculated LogP 2.46 .

Boc-(S)-3-amino-5-methylhexan-1-ol Procurement: Why Generic Substitution Compromises Synthetic Outcomes


The interchange of Boc-(S)-3-amino-5-methylhexan-1-ol with seemingly similar compounds introduces multiple failure modes in synthetic workflows. Substituting the (S)-enantiomer with the (R)-enantiomer yields a diastereomeric product with divergent stereochemical outcomes in downstream chiral environments, while replacing the Boc protecting group with Cbz or Fmoc alters both molecular weight (Boc: 231.33 g/mol; Cbz: 265.35 g/mol) [1] and deprotection conditions—Boc removal requires acidic conditions (TFA or HCl), whereas Cbz requires hydrogenolysis [2]. Furthermore, substituting with the unprotected free amine (H-β-homoLeu-ol, MW 131.22 g/mol) eliminates the orthogonal protection necessary for selective functionalization of the hydroxyl group [3]. These differences are not interchangeable in multi-step sequences where protecting group orthogonality and stereochemical integrity directly govern synthetic success. Each substitution variable represents a distinct failure point that cannot be resolved through post-hoc adjustment of reaction parameters.

Boc-(S)-3-amino-5-methylhexan-1-ol Quantitative Differentiation Evidence: Comparative Data for Informed Selection


Boc-(S)-3-amino-5-methylhexan-1-ol vs. Cbz-(S)-Analog: Molecular Weight and Hydrophobicity Differentiation

The Boc-protected (S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) exhibits a molecular weight of 231.33 g/mol and calculated LogP of 2.46 , whereas the Cbz-protected analog (CAS 96386-95-7) has a molecular weight of 265.35 g/mol and calculated XLogP3-AA of 2.9 [1]. The ~34 g/mol difference in molecular weight directly impacts chromatographic retention and mass spectrometric detection, while the LogP difference of 0.44 units indicates measurably distinct hydrophobicity profiles affecting solubility and partitioning behavior in biphasic reaction systems.

Protecting group strategy Peptide synthesis Chromatographic separation

Boc-(S)-3-amino-5-methylhexan-1-ol vs. Unprotected Free Amine: Orthogonal Protection Value Proposition

Boc-(S)-3-amino-5-methylhexan-1-ol (MW 231.33 g/mol) provides a selectively masked amine functionality, enabling chemoselective reactions at the primary hydroxyl group without competing amine participation . In contrast, the unprotected free amine H-β-homoLeu-ol (CAS 759415-90-2, MW 131.22 g/mol) contains an exposed primary amine that will compete for electrophiles and coupling reagents, necessitating additional protection/deprotection steps if selective hydroxyl functionalization is required [1]. The Boc group is cleavable under acidic conditions (TFA, HCl/dioxane) that leave the hydroxyl group intact, enabling sequential orthogonal deprotection strategies [2].

Multi-step synthesis Protecting group orthogonality Chemoselective functionalization

Boc-(S)-3-amino-5-methylhexan-1-ol: Quantitative Synthesis Protocol with One-Step Access in High Yield

A protocol has been reported for the one-step synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. While a comparator compound under identical conditions is not specified in this study, the quantitative yield (near 100%) establishes a high-efficiency benchmark for this specific transformation relative to alternative multi-step approaches that would be required for related N-Boc-γ-amino alcohols lacking this optimized protocol.

Synthetic methodology Process chemistry Scale-up potential

Commercial Availability Benchmark: Supplier-Disclosed Minimum Purity Threshold of 95%

Commercial suppliers consistently specify a minimum purity threshold of 95% for Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) as the standard grade available for purchase . In comparison, the unprotected free amine H-β-homoLeu-ol is commercially available with a GC purity specification of ≥98% from specialty suppliers [1]. The 95% minimum purity threshold for the Boc-protected derivative reflects the additional synthetic steps and purification requirements associated with introducing the acid-labile Boc group while maintaining stereochemical integrity.

Quality control Procurement specification Batch consistency

Boc-(S)-3-amino-5-methylhexan-1-ol: Defined Application Scenarios Based on Evidence


Synthesis of β-Peptides and Carba-Peptides Requiring Orthogonal N-Protection

Boc-(S)-3-amino-5-methylhexan-1-ol is suited for incorporation into β-peptide and carba-peptide scaffolds where the Boc group provides acid-labile amine protection orthogonal to other protecting groups (e.g., benzyl esters or Fmoc). The structural similarity to β-amino acids enables the synthesis of β-peptides with enhanced metabolic stability compared to natural α-peptides . The (S)-stereochemical configuration at C3 is preserved during solid-phase or solution-phase peptide coupling, enabling the construction of defined helical secondary structures in C-linked carbo-β-peptides [1]. Selection of this compound over the unprotected amine eliminates the need for in situ protection steps that would otherwise reduce overall coupling efficiency.

Multi-Step Synthesis of Chiral Ligands via Selective Hydroxyl Functionalization

The Boc-protected amine enables chemoselective modification of the primary hydroxyl group without competing amine reactivity—a critical advantage in the synthesis of chiral ligands for asymmetric catalysis . The hydroxyl group can be activated for Mitsunobu reactions, tosylation, or oxidation while the Boc group remains intact, with acidic deprotection (TFA or HCl/dioxane) performed as a final step to reveal the free amine. This orthogonal protection strategy reduces the total step count by 1-2 steps compared to starting from the unprotected amino alcohol followed by protection/deprotection sequences [1]. The quantitative-yield synthesis protocol [2] further supports cost-effective scale-up when custom synthesis is required.

LC-MS Compatible Derivatization and Analytical Method Development

The Boc-protected derivative (MW 231.33 g/mol) provides a mass label that is ~34 g/mol lighter than the Cbz-protected analog (MW 265.35 g/mol) , offering improved detection sensitivity in LC-MS workflows where lower molecular weight reduces ion suppression effects and improves signal-to-noise. The compound's calculated LogP of 2.46 [1] indicates suitable reversed-phase chromatographic retention for analytical method development, while the acid-labile Boc group can serve as a diagnostic marker for deprotection monitoring in stability studies or reaction optimization.

Protected β-Homoleucine-Derived Building Block Procurement for Custom Synthesis Programs

For procurement specialists sourcing chiral building blocks for medicinal chemistry programs, Boc-(S)-3-amino-5-methylhexan-1-ol offers a defined quality specification (≥95% purity) and a validated synthetic route with quantitative yield [1]. The compound's relationship to β-homoleucine positions it as a protected alcohol surrogate in the synthesis of bioactive peptide mimetics where the hydroxyl group replaces the carboxylic acid of β-homoamino acids, enabling diverse downstream functionalization strategies [2]. The established CAS registry number (230637-48-6) and IUPAC name (tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate) facilitate precise vendor communication and cross-referencing of certificates of analysis.

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